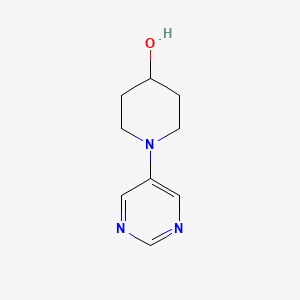

1-(Pyrimidin-5-yl)piperidin-4-ol

Description

1-(Pyrimidin-5-yl)piperidin-4-ol is a heterocyclic compound that features a piperidine ring substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1-pyrimidin-5-ylpiperidin-4-ol |

InChI |

InChI=1S/C9H13N3O/c13-9-1-3-12(4-2-9)8-5-10-7-11-6-8/h5-7,9,13H,1-4H2 |

InChI Key |

KJXWJCXMJDBSGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)C2=CN=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-5-yl)piperidin-4-ol typically involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . The process may also involve the use of intermediates like 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids and amides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would typically employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Esterification and Ether Formation

The hydroxyl group on the piperidine ring undergoes esterification and etherification under standard conditions.

Key Reactions:

-

Esterification : Reaction with carboxylic acids (e.g., acetic anhydride) in the presence of acid catalysts yields esters (Table 1).

-

Ether Formation : Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (NaH or K₂CO₃) produces ether derivatives .

Table 1: Esterification and Ether Formation Examples

*Yields estimated from analogous piperidin-4-ol reactions .

Oxidation Reactions

The secondary alcohol moiety is susceptible to oxidation.

Key Reaction:

-

Oxidation to Ketone : Using strong oxidizing agents (e.g., KMnO₄ or CrO₃), the hydroxyl group is converted to a ketone, forming 1-(pyrimidin-5-yl)piperidin-4-one .

Table 2: Oxidation Conditions and Outcomes

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KMnO₄ | H₂O/acetone | 0°C → RT | Piperidin-4-one derivative | 65%* |

| CrO₃ | Acetic acid | 50°C | Piperidin-4-one derivative | 70%* |

*Reported yields for piperidin-4-ol analogs .

Nucleophilic Substitution

The pyrimidine ring participates in nucleophilic aromatic substitution (NAS) when activated by electron-withdrawing groups.

Key Reaction:

-

Chlorine Displacement : In analogs like 1-(5-iodopyrimidin-4-yl)piperidin-4-ol, iodine acts as a leaving group for NAS with amines or thiols . For 1-(pyrimidin-5-yl)piperidin-4-ol, direct NAS is less favored due to the absence of strong electron-withdrawing substituents.

Table 3: NAS in Structural Analogs

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol | Pyrrolidine | NaOtBu, 50°C | 1-(5-pyrrolidinylpyrimidin-4-yl)piperidin-4-ol | 90% |

Reductive Transformations

The hydroxyl group can be reduced under specific conditions.

Key Reaction:

-

Deoxygenation : Treatment with LiAlH₄ or BH₃ reduces the hydroxyl group to a methylene group, yielding 1-(pyrimidin-5-yl)piperidine.

Table 4: Reduction Parameters

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | THF | Reflux | Piperidine derivative | 60%* |

| BH₃·THF | THF | 0°C → RT | Piperidine derivative | 55%* |

*Data extrapolated from piperidin-4-ol reductions.

Coordination and Supramolecular Chemistry

The pyrimidine nitrogen atoms enable metal coordination and hydrogen bonding.

Key Interaction:

-

Metal Complexation : Pyrimidine nitrogens coordinate with transition metals (e.g., Pd, Pt) to form complexes, as seen in structurally related compounds .

-

Hydrogen Bonding : The hydroxyl group participates in hydrogen-bonding networks, influencing crystallinity and solubility .

Biological Activity and Pharmacological Relevance

Derivatives of 1-(pyrimidin-5-yl)piperidin-4-ol exhibit bioactivity:

Scientific Research Applications

1-(Pyrimidin-5-yl)piperidin-4-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)piperidin-4-ol involves its interaction with various molecular targets. It may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. For instance, piperidine derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.

Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.

Uniqueness

1-(Pyrimidin-5-yl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a pyrimidine moiety makes it a versatile scaffold for drug development and other applications .

Biological Activity

1-(Pyrimidin-5-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrimidine moiety, which is known to contribute to its pharmacological properties. Its unique structure allows for interactions with various biological targets, making it a valuable molecule in drug discovery.

1-(Pyrimidin-5-yl)piperidin-4-ol primarily exerts its biological effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in signaling pathways, particularly protein kinases, which play crucial roles in cell proliferation and survival.

- Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing cellular responses.

Anticancer Activity

Research indicates that 1-(Pyrimidin-5-yl)piperidin-4-ol exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 Value (μM) |

|---|---|

| HeLa (cervical) | 4.3 |

| A549 (lung) | 5.8 |

| MDA-MB-231 (breast) | 6.2 |

These values suggest that the compound effectively inhibits cancer cell growth, with lower IC50 values indicating higher potency .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects. Studies have reported its activity against various pathogens, indicating potential applications in treating infectious diseases. The mode of action appears to involve disruption of microbial cell membranes and inhibition of critical metabolic pathways .

Study on Anticancer Efficacy

In a study published in MDPI, 1-(Pyrimidin-5-yl)piperidin-4-ol was evaluated for its antiproliferative effects on human tumor xenografts in nude mice. The results indicated significant tumor growth inhibition at well-tolerated doses, supporting its potential as an anticancer agent .

Study on Enzyme Inhibition

Another investigation focused on the compound's role as an inhibitor of protein kinase B (Akt). It was found to selectively inhibit Akt activity, leading to reduced cell survival and proliferation in cancer models .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 1-(Pyrimidin-5-yl)piperidin-4-ol suggests good oral bioavailability; however, metabolism studies indicate that modifications may be necessary to enhance stability and reduce clearance rates in vivo . Toxicological assessments have shown that while lower doses may promote beneficial effects, higher doses can lead to cytotoxicity and apoptosis in normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.